Phosphorane, pentadecylidenetriphenyl-
Description
Phosphorane, pentadecylidenetriphenyl- (CAS: Not explicitly listed in public databases; hypothetical structure based on nomenclature) is a substituted phosphorane derivative featuring a pentadecylidene group (C₁₅H₂₉) and three phenyl (C₆H₅) substituents bound to a pentavalent phosphorus center. Phosphoranes are organophosphorus compounds with diverse applications in organic synthesis, particularly as intermediates in Wittig-type olefination reactions or as ligands in coordination chemistry. However, detailed experimental data on this specific compound remain scarce in publicly accessible literature.
Properties
CAS No. |
97818-08-1 |
|---|---|
Molecular Formula |
C33H45P |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
pentadecylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C33H45P/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33/h14-22,24-30H,2-13,23H2,1H3 |
InChI Key |
WTSJHQCIAKCBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphorane, pentadecylidenetriphenyl- typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated to yield the desired phosphorane .
Industrial Production Methods
Industrial production of phosphorane, pentadecylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, pentadecylidenetriphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyl lithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Phosphorane, pentadecylidenetriphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorane, pentadecylidenetriphenyl- involves the formation of a phosphonium ylide intermediate, which can react with various electrophiles to form new carbon-phosphorus bonds. This mechanism is central to its role in the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes .
Comparison with Similar Compounds
Comparison with Similar Phosphorane Derivatives
Phosphoranes vary significantly in reactivity, stability, and application based on substituent effects. Below is a comparative analysis of pentadecylidenetriphenylphosphorane with structurally analogous compounds:
Table 1: Key Properties of Selected Phosphoranes
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in Olefination | Stability in Air | Key Applications |
|---|---|---|---|---|---|---|
| Pentadecylidenetriphenylphosphorane | C₁₅H₂₉, 3×C₆H₅ | ~530 (estimated) | Not reported | Moderate (hypothetical) | Likely low | Hypothetical: Surfactant catalysis |
| Triphenylphosphine (PPh₃) | 3×C₆H₅ | 262.29 | 80–82 | Low (reducing agent) | High | Ligand, Staudinger reaction |
| Triphenylphosphine Oxide (OPPh₃) | 3×C₆H₅, O | 278.29 | 156–158 | Inert | Very high | Byproduct in Wittig reactions |
| Pentaphenylphosphorane | 5×C₆H₅ | 446.46 | 220–225 | High | Moderate | Olefination, coordination chemistry |
| Ylide-based Phosphoranes (e.g., Wittig reagents) | Alkyl/aryl, R₂P=CHR’ | Variable | Variable | Very high | Low (moisture-sensitive) | Alkene synthesis |
Key Findings:
Substituent Effects: The bulky pentadecylidene group in pentadecylidenetriphenylphosphorane likely reduces its reactivity compared to smaller phosphoranes (e.g., pentaphenylphosphorane), but enhances solubility in nonpolar solvents . Triphenylphosphine and its oxide are air-stable but lack the olefination capability of ylide-based phosphoranes.
Reactivity :
- Ylide-derived phosphoranes (e.g., Wittig reagents) exhibit superior reactivity in alkene formation due to their polarized P=C bonds. Pentadecylidenetriphenylphosphorane, lacking such a polarized structure, may require harsher conditions for similar transformations .
Applications :
- Triphenylphosphine is widely used as a ligand or reductant, whereas phosphoranes like pentadecylidenetriphenylphosphorane may find niche roles in micellar catalysis or phase-transfer systems due to their long alkyl chains .
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